Cas no 1804739-09-0 (2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine)

2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H3F5N2O3/c8-1-3-4(17-7(10,11)12)2-13-6(9)5(3)14(15)16/h2H,1H2
- InChI Key: SYHDKANVOUXDLR-UHFFFAOYSA-N
- SMILES: FCC1C(=C(N=CC=1OC(F)(F)F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 282
- Topological Polar Surface Area: 67.9
- XLogP3: 2.4
2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029099721-1g |
2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine |
1804739-09-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine
2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804739-09-0): A Comprehensive Overview
2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804739-09-0) is a highly specialized fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound belongs to the class of nitro-substituted pyridines, which are known for their unique reactivity and versatility in synthetic chemistry. The presence of multiple fluorine atoms and a trifluoromethoxy group enhances its electronic properties, making it a valuable intermediate in the development of novel bioactive molecules.
The molecular structure of 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine features a pyridine ring substituted with a fluoro group at the 2-position, a fluoromethyl group at the 4-position, a nitro group at the 3-position, and a trifluoromethoxy group at the 5-position. This combination of substituents contributes to its distinct chemical behavior, including high electron-withdrawing effects and stability under various reaction conditions. Researchers often explore this compound for its potential in drug discovery and crop protection due to its ability to modulate biological activity.
In recent years, the demand for fluorinated pyridine derivatives like 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine has surged, driven by advancements in precision agriculture and targeted therapeutics. The compound's unique properties align with the growing trend of developing eco-friendly agrochemicals and small-molecule drugs with improved efficacy and reduced side effects. Its role in heterocyclic chemistry is also noteworthy, as it serves as a building block for synthesizing more complex structures.
One of the most frequently asked questions about 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine revolves around its synthetic routes and purification methods. Researchers often seek optimized protocols to achieve high yields and purity, given the compound's sensitivity to reaction conditions. Additionally, its solubility and stability in various solvents are critical parameters for laboratory applications. These aspects are particularly relevant in the context of high-throughput screening and combinatorial chemistry, where reproducibility is paramount.
The market for nitro-substituted pyridines is expanding, with 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine playing a pivotal role in this growth. Industry reports highlight its increasing use in pharmaceutical intermediates and agrochemical formulations. The compound's compatibility with green chemistry principles further enhances its appeal, as manufacturers strive to minimize environmental impact. Innovations in catalytic fluorination and nitration techniques have also contributed to its accessibility and cost-effectiveness.
From a regulatory perspective, 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine is subject to standard safety and handling guidelines applicable to laboratory chemicals. Proper storage conditions, including protection from moisture and light, are essential to maintain its integrity. Researchers are advised to consult material safety data sheets (MSDS) for detailed information on handling and disposal. The compound's low volatility and moderate reactivity make it suitable for controlled laboratory environments.
Looking ahead, the potential applications of 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine are vast. Its role in medicinal chemistry is particularly promising, with ongoing studies exploring its utility in kinase inhibitors and antimicrobial agents. In the agrochemical sector, its derivatives are being evaluated for pest resistance management and sustainable farming solutions. As the scientific community continues to uncover new uses for this compound, its significance in industrial chemistry is expected to grow.
In conclusion, 2-Fluoro-4-(fluoromethyl)-3-nitro-5-(trifluoromethoxy)pyridine (CAS No. 1804739-09-0) represents a critical tool in modern chemical research. Its unique structural features and broad applicability make it a standout in the realm of fluorinated heterocycles. Whether in drug development or crop science, this compound continues to inspire innovation and drive progress. For researchers and industry professionals alike, understanding its properties and potential is key to unlocking new opportunities in chemical synthesis and material science.
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